

Application Note: Differential Thermal Analysis (DTA) of Lanthanum Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lanthanum oxalate

Cat. No.: B1582769

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Introduction

Lanthanum oxalate ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$) is a common precursor material used in the synthesis of lanthanum oxide (La_2O_3), a technologically important rare-earth oxide with applications in catalysts, optical glass, and ceramics.[1] The thermal decomposition of **lanthanum oxalate** is a critical process in the production of lanthanum oxide with desired purity, particle size, and morphology. Differential Thermal Analysis (DTA) is a powerful technique to study the physicochemical changes that occur in a material as a function of temperature. This application note details the DTA of **lanthanum oxalate** decahydrate, outlining the experimental protocol and presenting the expected thermal decomposition behavior.

Principle of Differential Thermal Analysis (DTA)

DTA is a thermoanalytical technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature, while both are subjected to a controlled temperature program. Endothermic and exothermic events, such as phase transitions, dehydration, and decomposition, are detected as deviations from the baseline in the DTA curve.

Thermal Decomposition of Lanthanum Oxalate

The thermal decomposition of **lanthanum oxalate** decahydrate ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$) in an air or inert atmosphere typically proceeds through a multi-step process.[1][2] This process involves

dehydration, followed by the decomposition of the anhydrous oxalate to form intermediate carbonate species, and finally, the formation of lanthanum oxide at higher temperatures.[1][2][3]

The expected decomposition stages are:

- Dehydration: The loss of water molecules of hydration. This occurs in one or more steps.
- Decomposition of Anhydrous Oxalate: The anhydrous **lanthanum oxalate** decomposes to form lanthanum oxycarbonate intermediates.
- Decomposition of Intermediates: The oxycarbonate intermediates further decompose to yield the final product, lanthanum oxide.

Experimental Protocol

This section provides a detailed protocol for performing a DTA of **lanthanum oxalate** decahydrate.

1. Materials and Equipment

- Sample: **Lanthanum oxalate** decahydrate ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$) powder.
- Reference Material: Alumina (Al_2O_3) or another inert material.
- Crucibles: Alumina or platinum crucibles.[4]
- DTA Instrument: A differential thermal analyzer capable of reaching at least 1000°C .
- Purge Gas: High-purity nitrogen or air.
- Analytical Balance: For accurate weighing of the sample.

2. Instrument Setup and Calibration

- Ensure the DTA instrument is properly calibrated for temperature and heat flow according to the manufacturer's instructions.
- Set the desired temperature program. A typical heating rate for this analysis is 10 K/min . [5]

- Set the purge gas flow rate. A common flow rate is 20 mL/min.[5]

3. Sample Preparation

- Accurately weigh approximately 5-10 mg of the **lanthanum oxalate** decahydrate sample into a clean, tared DTA crucible.
- Ensure the sample is loosely packed to allow for the escape of gaseous decomposition products.
- Place an equivalent amount of the inert reference material (alumina) into an identical crucible.

4. DTA Measurement

- Place the sample and reference crucibles into the DTA instrument furnace.
- Start the temperature program, heating the sample from room temperature to approximately 900°C.[1]
- Record the DTA signal (ΔT) as a function of temperature.

5. Data Analysis

- Plot the DTA curve (ΔT vs. Temperature).
- Identify the temperatures corresponding to the onset, peak, and end of each thermal event (endothermic and exothermic peaks).
- If using a simultaneous TGA/DTA instrument, correlate the thermal events observed in the DTA curve with the mass loss steps in the thermogravimetric (TG) curve to identify the nature of each decomposition step.

Data Presentation

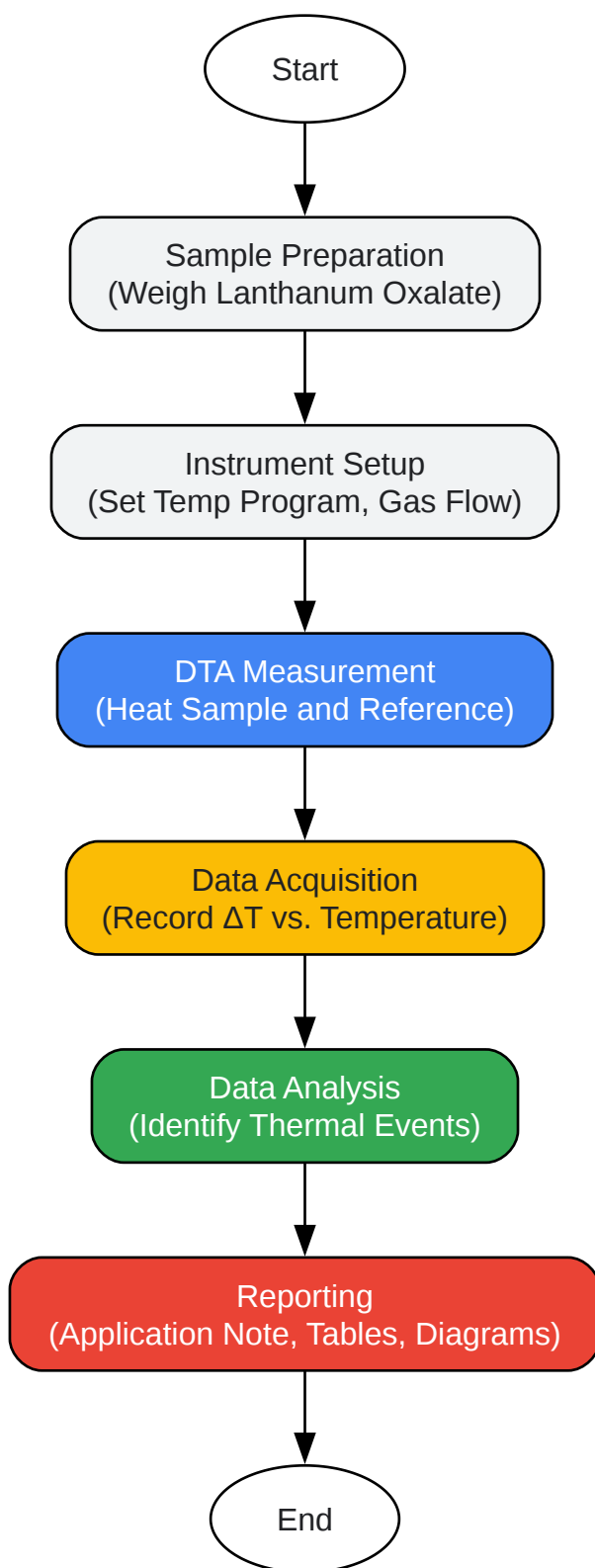
The following table summarizes the typical thermal decomposition stages of **lanthanum oxalate** decahydrate as determined by DTA and TGA.

Temperature Range (°C)	Thermal Event (DTA)	Mass Loss (%) (TGA)	Decomposition Step	Product(s)
86 - 360	Endothermic	~25%	Dehydration	$\text{La}_2(\text{C}_2\text{O}_4)_3$
360 - 425	Exothermic	~10%	Decomposition of oxalate	$\text{La}_2\text{O}(\text{CO}_3)_2$
425 - 470	Exothermic	~5%	Decomposition of oxycarbonate	$\text{La}_2\text{O}_2\text{CO}_3$
470 - 710	Endothermic	~5%	Final Decomposition	La_2O_3

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate, atmosphere, and sample characteristics.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the differential thermal analysis of **lanthanum oxalate**.



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Caption: Experimental workflow for DTA of **lanthanum oxalate**.

Conclusion

Differential Thermal Analysis is an essential technique for characterizing the thermal decomposition of **lanthanum oxalate**. The multi-step decomposition process, involving dehydration and the formation of intermediate carbonates, can be clearly elucidated. The data obtained from DTA is crucial for optimizing the calcination process in the production of high-purity lanthanum oxide for various industrial applications. This application note provides a comprehensive protocol and expected results for researchers and scientists working with rare-earth materials.

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